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molecular formula C8H8BrFO3S B8477557 3-Bromo-4-fluorobenzyl methanesulfonate

3-Bromo-4-fluorobenzyl methanesulfonate

Cat. No. B8477557
M. Wt: 283.12 g/mol
InChI Key: CQRPPGIXLKWUQI-UHFFFAOYSA-N
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Patent
US08785488B2

Procedure details

To a stirred solution of 3-bromo-4-fluorobenzyl methanesulfonate (60 g, 0.212 mol) in DMF (300 mL) at 0° C. was added NaCN (31.1 g, 0.635 mol, 3 eq) portionwise. After stirring at room temperature 4 h, the reaction mixture was partitioned in EtOAc and water. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography (Hex/EtOAc=4:1) to give 2-(3-bromo-4-fluorophenyl)acetonitrile (30 g, 3 step overall yield: 55%). 1H NMR (400 MHz, CDCl3) δ 7.56-7.54 (m, 1H), 7.28-7.24 (m, 1H), 7.14 (t, J=4.4 Hz, 1H), 3.73 (s, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([Br:14])[CH:8]=1)(=O)=O.[C-:15]#[N:16].[Na+]>CN(C=O)C>[Br:14][C:9]1[CH:8]=[C:7]([CH2:6][C:15]#[N:16])[CH:12]=[CH:11][C:10]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=CC(=C(C=C1)F)Br
Name
Quantity
31.1 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Hex/EtOAc=4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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